
n,n-Dimethyl-4-(((3-(methylsulfonyl)propyl)amino)methyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n,n-Dimethyl-4-(((3-(methylsulfonyl)propyl)amino)methyl)aniline: is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of a dimethylamino group attached to the nitrogen atom of the aniline ring, along with a methylsulfonylpropyl group attached to the para position of the aniline ring. The compound’s unique structure makes it an interesting subject for various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n,n-Dimethyl-4-(((3-(methylsulfonyl)propyl)amino)methyl)aniline typically involves a multi-step process. One common method includes the alkylation of 4-nitroaniline with 3-chloropropyl methyl sulfone, followed by reduction of the nitro group to an amine. The final step involves the dimethylation of the amine group using formaldehyde and formic acid under reductive amination conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the nitro group (if present in intermediates) or the sulfone group, converting them to amines or thiols, respectively.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions vary depending on the type of substitution, but typically involve strong acids or bases and appropriate catalysts.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted aniline derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile building block in organic synthesis.
Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as ligands in receptor binding studies.
Medicine: The compound and its derivatives are explored for their pharmacological properties, including potential use as therapeutic agents in treating various diseases.
Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.
Mécanisme D'action
The mechanism of action of n,n-Dimethyl-4-(((3-(methylsulfonyl)propyl)amino)methyl)aniline involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methylsulfonyl group can undergo nucleophilic attacks. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
4-Methylsulfonylaniline: Similar structure but lacks the dimethylamino group.
n,n-Dimethylaniline: Lacks the methylsulfonylpropyl group.
4-(Methylsulfonyl)benzenamine: Similar structure but lacks the dimethylamino group.
Uniqueness: n,n-Dimethyl-4-(((3-(methylsulfonyl)propyl)amino)methyl)aniline is unique due to the presence of both the dimethylamino and methylsulfonylpropyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C13H22N2O2S |
|---|---|
Poids moléculaire |
270.39 g/mol |
Nom IUPAC |
N,N-dimethyl-4-[(3-methylsulfonylpropylamino)methyl]aniline |
InChI |
InChI=1S/C13H22N2O2S/c1-15(2)13-7-5-12(6-8-13)11-14-9-4-10-18(3,16)17/h5-8,14H,4,9-11H2,1-3H3 |
Clé InChI |
CKNXNBSNLWRJBA-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)CNCCCS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5A,6-dihydrodibenzo[b,f]oxepine-2,4-diamine](/img/structure/B14916053.png)
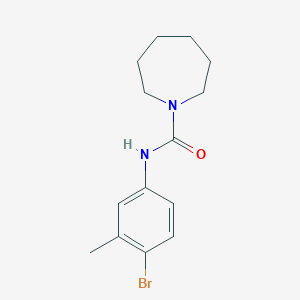
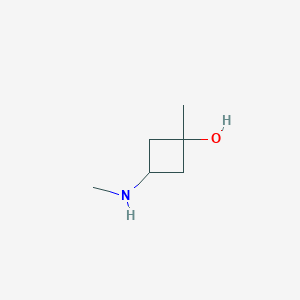

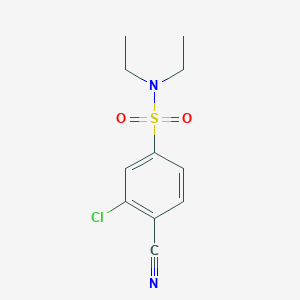
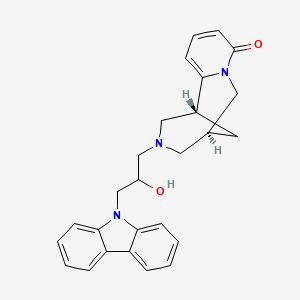
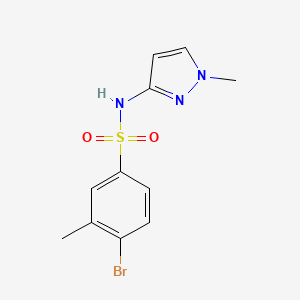
![Dimethyl {(4-bromophenyl)[(3,4-dichlorophenyl)amino]methyl}phosphonate](/img/structure/B14916110.png)
![4-bromo-2-[(E)-{2-[4-(diphenylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B14916118.png)
![2-[(2-Methylphenyl)carbamoyl]-5-nitrobenzoic acid](/img/structure/B14916119.png)

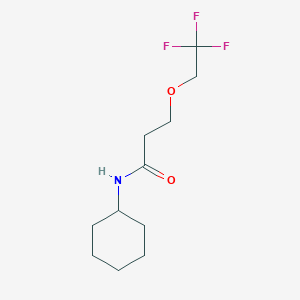

![[9-(prop-2-enoyloxymethyl)-8-tricyclo[5.2.1.02,6]decanyl]methyl prop-2-enoate](/img/structure/B14916149.png)
